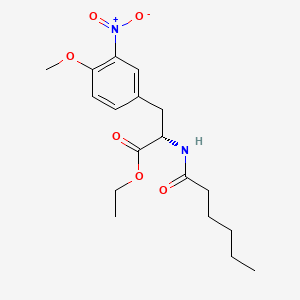
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester is a synthetic compound with a complex molecular structure. It consists of 26 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms
准备方法
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester involves several steps. The starting material, DL-Tyrosine, undergoes a series of chemical reactions to introduce the O-methyl, 3-nitro, and N-(1-oxohexyl) groups. The final step involves the esterification of the compound with ethyl alcohol to form the ethyl ester. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the reactions.
化学反应分析
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biochemical studies to investigate the role of tyrosine derivatives in biological systems.
Industry: It is used in the synthesis of other complex organic compounds for industrial applications.
作用机制
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester can be compared with other similar compounds, such as DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester. These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The unique properties of this compound make it distinct from its analogs and suitable for specific applications .
属性
CAS 编号 |
118123-20-9 |
|---|---|
分子式 |
C18H26N2O6 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
ethyl (2S)-2-(hexanoylamino)-3-(4-methoxy-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H26N2O6/c1-4-6-7-8-17(21)19-14(18(22)26-5-2)11-13-9-10-16(25-3)15(12-13)20(23)24/h9-10,12,14H,4-8,11H2,1-3H3,(H,19,21)/t14-/m0/s1 |
InChI 键 |
RGTRBYOIYUWIIJ-AWEZNQCLSA-N |
手性 SMILES |
CCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
规范 SMILES |
CCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















